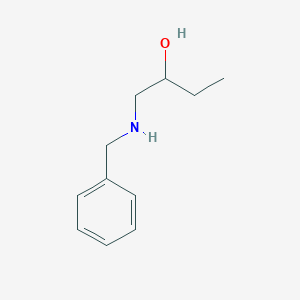

1-(Benzylamino)butan-2-ol

Description

General Significance of Chiral β-Amino Alcohols in Contemporary Organic Chemistry

Chiral β-amino alcohols, also known as 1,2-amino alcohols, are a class of organic compounds containing both an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is of paramount importance in modern organic chemistry due to its prevalence in a vast array of biologically active molecules and its utility as a versatile synthetic tool. scispace.comopenaccessjournals.comd-nb.info

The β-amino alcohol framework is a core component of numerous natural products, including alkaloids like quinine (B1679958) (used for malaria treatment) and components of antibiotics such as the arylserine moiety in vancomycin. scispace.comopenaccessjournals.comdiva-portal.org Furthermore, this structural unit is found in many synthetic pharmaceuticals, including β-blockers used to manage cardiovascular disorders and HIV-1 protease inhibitors like Saquinavir. scispace.comopenaccessjournals.comresearchgate.net The inherent bifunctionality and chirality of these molecules make them crucial building blocks for the synthesis of complex targets. d-nb.infonih.gov

Beyond their presence in bioactive molecules, chiral β-amino alcohols are extensively used as chiral auxiliaries and ligands in asymmetric catalysis. scispace.comdiva-portal.orgalfa-chemistry.com When used as an auxiliary, the chiral amino alcohol is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered. As ligands, they coordinate to metal centers to create a chiral environment that promotes the formation of one enantiomer of a product over the other in catalytic quantities. diva-portal.orgdiva-portal.org Their effectiveness is often enhanced by derivatizing the amino and hydroxyl groups to fine-tune their steric and electronic properties. scispace.comdiva-portal.org

Historical Overview of Amino Alcohol Synthesis and Stereoselective Methodologies

The synthetic challenge in preparing chiral β-amino alcohols lies in controlling the absolute and relative stereochemistry of the two adjacent stereocenters. Historically, the most traditional approach relied on the "chiral pool," utilizing naturally occurring and enantiomerically pure starting materials like α-amino acids. scispace.comopenaccessjournals.comdiva-portal.org The carboxylic acid group of an amino acid can be reduced to an alcohol, yielding the corresponding β-amino alcohol. openaccessjournals.com However, this method is often limited to the stereoisomers and structures available from natural sources. diva-portal.org

To overcome these limitations, a wide range of stereoselective synthetic methodologies have been developed. Among the most common and extensively studied is the nucleophilic ring-opening of chiral epoxides with nitrogen nucleophiles. openaccessjournals.comdiva-portal.orgresearchgate.net This method is highly versatile as both cis- and trans-epoxides can be prepared in high enantiomeric purity, allowing access to both syn- and anti- diastereomers of the β-amino alcohol product. diva-portal.org The regioselectivity of the ring-opening can often be controlled by the choice of reagents and catalysts. openaccessjournals.comresearchgate.netorganic-chemistry.org

More direct and atom-economical approaches have also emerged. The Sharpless asymmetric aminohydroxylation, for instance, allows for the direct conversion of an alkene into a β-amino alcohol in a single, highly enantioselective step. diva-portal.org In recent years, innovative strategies such as radical C–H amination have been developed. nih.gov These methods employ a radical relay chaperone to achieve regioselective hydrogen atom transfer (HAT), enabling the installation of an amino group at the β-position of an alcohol, a position that is typically less reactive than the α-position. nih.gov

Table 1: Comparison of Stereoselective Synthetic Methodologies for β-Amino Alcohols

| Methodology | Starting Material | Key Features | Common Reagents/Catalysts |

|---|---|---|---|

| Chiral Pool Synthesis | α-Amino Acids | Relies on naturally available chirality; limited structural diversity. scispace.comdiva-portal.org | Reducing agents (e.g., LiAlH₄). openaccessjournals.com |

| Epoxide Ring-Opening | Chiral Epoxides, Amines | Highly versatile for syn and anti products; regioselectivity can be an issue. openaccessjournals.comdiva-portal.org | Lewis acids (e.g., Y, Ca, Sm salts), solid catalysts (zeolites). organic-chemistry.orgtandfonline.comscirp.org |

| Asymmetric Aminohydroxylation | Alkenes | Direct, atom-economical conversion to β-amino alcohols. diva-portal.org | Sharpless catalysts (Osmium-based). diva-portal.org |

| Asymmetric Reduction | α-Amino Ketones | Reduction of a prochiral ketone to a chiral alcohol. scispace.comopenaccessjournals.com | Chiral reducing agents (e.g., modified borohydrides). |

| Radical C-H Amination | Alcohols | Functionalizes unactivated C-H bonds; overcomes thermodynamic bias. nih.gov | Photocatalysts (e.g., Iridium) and chiral Copper catalysts. nih.gov |

Rationale for Investigating 1-(Benzylamino)butan-2-ol: Bridging Structural Features and Synthetic Utility

The specific academic interest in this compound stems from the strategic combination of its structural features, which make it a promising candidate for applications in asymmetric synthesis. The molecule possesses a simple, four-carbon aliphatic backbone with two adjacent chiral centers, making it a fundamental model for studying stereocontrol.

The key features that rationalize its investigation are:

Chiral β-Amino Alcohol Core: As established, this is a privileged scaffold in synthetic and medicinal chemistry. This compound serves as a foundational building block embodying this important structural motif.

N-Benzyl Group: The benzyl (B1604629) group attached to the nitrogen atom is particularly significant. It provides steric bulk, which can be crucial for inducing high diastereoselectivity when the molecule is used as a chiral auxiliary. nih.gov Furthermore, the benzyl group can be readily cleaved through catalytic hydrogenation, a process known as debenzylation. researchgate.net This "traceless" nature allows it to be used as a temporary protecting group or a stereo-directing element that can be removed under mild conditions at a later synthetic stage.

Synthetic Accessibility and Utility: Isomers and closely related analogues, such as (S)-(+)-2-(N-benzylamino)butan-1-ol, have been successfully synthesized and employed as effective resolving agents for racemic carboxylic acids. researchgate.net This is achieved through the formation of diastereomeric salts that can be separated by crystallization. researchgate.net This precedent suggests that this compound could exhibit similar utility as a resolving agent or, more broadly, as a chiral auxiliary or ligand in a variety of asymmetric transformations. diva-portal.orgresearchgate.net

The investigation of this specific compound allows researchers to explore the interplay between the simple butanol chain and the influential benzyl moiety in directing stereochemical outcomes.

Scope and Objectives of Academic Research Pertaining to this compound

Academic research centered on this compound and related chiral amino alcohols is typically driven by a set of well-defined objectives aimed at advancing the field of asymmetric synthesis. The primary goals include:

Development of Efficient Synthetic Routes: A major objective is to establish optimized, high-yield, and highly stereoselective methods for the synthesis of enantiomerically pure this compound. This includes exploring various synthetic strategies, such as the catalytic hydrogenation of Schiff bases or the direct reductive amination of precursor ketones, to ensure access to the desired stereoisomer in high purity. researchgate.net

Application as a Chiral Auxiliary: A key area of investigation is the evaluation of its performance as a chiral auxiliary. nih.gov This involves attaching the amino alcohol to a prochiral substrate, performing a stereoselective reaction (such as an enolate alkylation or an aldol (B89426) reaction), and then cleaving the auxiliary to yield an enantiomerically enriched product. nih.gov The goal is to achieve high levels of diastereoselectivity and to ensure the auxiliary can be recovered and reused. nih.gov

Exploration as a Chiral Ligand: Research also focuses on the use of this compound as a ligand in metal-catalyzed asymmetric reactions. diva-portal.org This involves synthesizing the ligand and then screening its effectiveness in reactions like asymmetric reductions, additions, or hydrogenations, with the objective of achieving high enantioselectivity (e.e.) in the final product. diva-portal.org

Use as a Chiral Building Block: The compound can serve as a versatile starting material for the synthesis of more complex and potentially bioactive molecules. Research may target the elaboration of its structure into novel pharmaceutical intermediates or natural product analogues, leveraging the pre-existing stereocenters to build molecular complexity. d-nb.infod-nb.info

Ultimately, the academic pursuit of compounds like this compound aims to expand the toolbox of synthetic organic chemists, providing new and effective tools for the precise construction of chiral molecules.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO | PubChemLite uni.lu |

| Monoisotopic Mass | 179.13101 Da | PubChemLite uni.lu |

| Predicted XlogP | 1.6 | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M+H]⁺) | 141.5 Ų | PubChemLite uni.lu |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-(+)-2-(N-benzylamino)butan-1-ol |

| Quinine |

| Saquinavir |

| Vancomycin |

| Lithium Aluminium Hydride |

| cis-Epoxides |

| trans-Epoxides |

| Benzaldehyde |

| Toluene (B28343) |

| (S)-(+)-2-(N-benzylidineamino)butan-1-ol |

Structure

3D Structure

Properties

IUPAC Name |

1-(benzylamino)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIGQRPMBZIQLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300936 | |

| Record name | 1-[(Phenylmethyl)amino]-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27159-33-7 | |

| Record name | 1-[(Phenylmethyl)amino]-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27159-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Phenylmethyl)amino]-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzylamino Butan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for 1-(Benzylamino)butan-2-ol

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. deanfrancispress.comucoz.com For this compound, the primary strategic disconnections focus on the most readily formed bonds: the carbon-nitrogen (C-N) bond of the secondary amine and the carbon-carbon (C-C) bonds of the butanol backbone.

The most logical disconnection is at the C-N bond, as numerous methods exist for the formation of amines. This leads to two primary synthons: a 2-hydroxybutyl cation and a benzylamine (B48309) anion, or more practically, a 2-hydroxybutyl electrophile and benzylamine. The synthetic equivalents for this strategy would involve reacting benzylamine with a suitable four-carbon electrophile containing a hydroxyl group or a precursor.

Key Retrosynthetic Pathways:

C-N Bond Disconnection: This is the most common and efficient approach. It suggests that the target molecule can be synthesized from benzylamine and a four-carbon chain containing a hydroxyl group at the C2 position and a leaving group at the C1 position (e.g., 1-bromo-2-butanol). Alternatively, this disconnection points towards a reductive amination pathway, where benzylamine reacts with a carbonyl compound like 1-hydroxybutan-2-one (B1215904) or 2-oxobutanal, followed by reduction.

C-C Bond Disconnection: Disconnecting the C2-C3 bond suggests precursors such as a protected 2-(benzylamino)acetaldehyde (B13455078) and an ethyl Grignard reagent. This route is generally more complex and less common than strategies based on the C-N disconnection.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the this compound molecule efficiently, often through a single key transformation that forms the crucial C-N bond. These methods are typically robust and can be adapted for large-scale production.

Reductive Amination Strategies for this compound and Precursors

Reductive amination is a powerful and widely used method for forming amines from a carbonyl compound and an amine. masterorganicchemistry.com The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine or enamine intermediate. This intermediate is subsequently reduced in situ to the target amine. This approach avoids the issue of over-alkylation often encountered in direct alkylation of amines. masterorganicchemistry.com

For the synthesis of this compound, the strategy involves the reaction of benzylamine with 1-hydroxybutan-2-one. A variety of reducing agents can be employed for the reduction of the intermediate Schiff base.

Common Reducing Agents in Reductive Amination:

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH₄) | A mild and common reducing agent, though it can also reduce the starting ketone if conditions are not optimized. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the reduction of imines in the presence of ketones, making it highly effective for one-pot reductive aminations. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, also effective for the selective reduction of imines. masterorganicchemistry.com |

A "Direct Reductive Amination" (DRA) method has been reported for the synthesis of a related compound, 2-(N-benzylamino)butan-1-ol hydrochloride, using a palladium on carbon (Pd/C) catalyst in methanol, with chloroform (B151607) acting as a source for HCl. researchgate.netresearchgate.net This highlights the use of catalytic hydrogenation as a means of reduction in this type of reaction.

Catalytic Hydrogenation of Schiff Bases to this compound

A related approach to reductive amination involves the pre-formation and isolation of the Schiff base, followed by its catalytic hydrogenation. This two-step process allows for the purification of the intermediate, potentially leading to a cleaner final product. The Schiff base is typically formed by the condensation of an amine and a carbonyl compound, often with azeotropic removal of water. google.com

In the context of synthesizing an isomer, (S)-(+)-2-(N-benzylamino)butan-1-ol, extensive research has been conducted on the catalytic hydrogenation of the corresponding Schiff base, (S)-(+)-2-(N-benzylideneamino)butan-1-ol. researchgate.net These findings provide valuable insights into suitable conditions that could be adapted for this compound. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under mild conditions (room temperature and atmospheric pressure). researchgate.netresearchgate.net The choice of solvent has been shown to significantly impact the reaction's purity and yield. researchgate.net

Table 1: Influence of Solvent on the Catalytic Hydrogenation of a Schiff Base Precursor researchgate.net

| Solvent | Catalyst | Conversion (%) | Selectivity (%) | Isolated Yield (%) | Purity (%) |

| Toluene (B28343) | 10% Pd/C | 100 | 90 | 93 | 97.0 |

| Methanol | 10% Pd/C | 100 | 75 | 85 | 80.0 |

| Hexane (B92381) | 10% Pd/C | 98 | 99 | 72 | 99.5 |

| Dichloromethane | 10% Pd/C | 100 | 85 | 89 | 90.0 |

| Tetrahydrofuran | 10% Pd/C | 100 | 88 | 90 | 92.0 |

| Ethyl Acetate | 10% Pd/C | 100 | 82 | 88 | 87.0 |

Data adapted from the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol. Conditions: room temperature, atmospheric pressure.

As shown in the table, apolar solvents like toluene and hexane can lead to high purity and selectivity. researchgate.net

Asymmetric Synthesis of Chiral Enantiomers of this compound

The C2 carbon in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)-1-(benzylamino)butan-2-ol and (S)-1-(benzylamino)butan-2-ol. For many applications, obtaining a single enantiomer is crucial. Asymmetric synthesis provides methodologies to achieve this goal.

Enantioselective Catalytic Methods for the Formation of the Stereocenter

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. A key strategy for synthesizing chiral this compound is the asymmetric reduction of the prochiral ketone, 1-(benzylamino)butan-2-one.

This reduction can be achieved using chiral metal catalysts or enzymes. For industrial production of similar chiral alcohols, catalytic hydrogenation of the corresponding ketone in the presence of a chiral catalyst is a favored method to achieve high enantioselectivity. While specific catalysts for 1-(benzylamino)butan-2-one are not extensively documented in the provided context, the general principle is well-established. Chiral ruthenium and rhodium complexes, often with ligands like BINAP, are commonly used for the asymmetric hydrogenation of ketones.

Organocatalysis, which uses small organic molecules as catalysts, also presents a viable route. Chiral amines can catalyze reactions by forming chiral iminium ions, which then guide the stereochemical outcome of the reaction. caltech.edu

Enantioselective Reduction of Hydroxy Ketones

The enantioselective reduction of prochiral ketones is a cornerstone for producing enantioenriched secondary alcohols. bohrium.com This approach is particularly relevant for synthesizing chiral α-hydroxy ketones, which are valuable intermediates. nih.gov Various catalytic systems have been developed to achieve high levels of enantioselectivity in the reduction of ketones.

One of the most effective methods involves the use of chiral oxazaborolidine catalysts, which can facilitate the reduction of ketones with high enantiomeric purity. bohrium.com Another successful strategy employs metal hydride reagents, such as lithium aluminum hydride (LAH), modified with chiral ligands like the enantiopure diol 1,1′-bi-2-naphthol (BINOL). bohrium.com These BINAL-H reagents have demonstrated high selectivity in the reduction of numerous ketones. bohrium.com

Furthermore, transition metal catalysts, particularly those based on ruthenium complexed with chiral ligands like BINAP-diamine, are effective for the hydrogenation of ketones. uwindsor.ca These catalytic systems offer the advantage of high turnover numbers and excellent enantioselectivity. bohrium.com The choice of the reducing agent and catalyst is critical and often depends on the specific substrate. For instance, some reagents are highly effective for aryl alkyl ketones, while others are better suited for dialkyl ketones. uwindsor.ca

The development of these enantioselective reduction methods provides a powerful toolkit for the synthesis of chiral alcohols, including the precursors to this compound.

Novel Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have led to novel and more efficient routes for the preparation of this compound. These methods often prioritize stereochemical control and environmental sustainability.

Ring-Opening Reactions of Chiral Epoxides with Benzylamine

The ring-opening of chiral epoxides with nucleophiles is a versatile and stereospecific method for synthesizing β-amino alcohols. mdpi.comnih.gov This reaction, when applied to a suitable chiral epoxide with benzylamine, can directly yield this compound with a defined stereochemistry. The stereochemistry of the carbon atom bonded to the oxygen in the epoxide is retained in the final alcohol product. mdpi.com

The regioselectivity of the ring-opening reaction is a critical factor. In many cases, the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide. beilstein-journals.org However, the use of specific catalysts can influence the site of attack. For instance, Lewis acids can coordinate to the epoxide oxygen, activating it for nucleophilic attack. researchgate.net The choice of solvent and reaction conditions also plays a significant role in the outcome of the reaction.

The versatility of this method is enhanced by the availability of various chiral epoxides, which can be synthesized through methods like the Sharpless asymmetric epoxidation. mdpi.com This allows for the synthesis of different stereoisomers of the target amino alcohol.

Table 1: Examples of Ring-Opening Reactions of Epoxides with Amines

| Epoxide Substrate | Amine Nucleophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Styrene Oxide | Aniline | Tin (II) Chloride | 2-(Phenylamino)-2-phenylethanol | nih.gov |

| 1,2-Epoxyhexane | Benzylamine | Sulfated Zirconia | 1-(Benzylamino)hexan-2-ol | nih.gov |

This table provides illustrative examples of epoxide ring-opening reactions and is not an exhaustive list.

Biocatalytic and Chemoenzymatic Pathways to this compound

Biocatalysis and chemoenzymatic synthesis have emerged as powerful tools for the production of chiral compounds, offering high selectivity and mild reaction conditions. researchgate.netchemrxiv.org Enzymes such as lipases, dehydrogenases, and transaminases are increasingly used to synthesize chiral intermediates for pharmaceuticals. researchgate.netwhiterose.ac.uk

A chemoenzymatic approach can be employed for the synthesis of (S,S)-2,2′-(ethylenediamino)dibutan-1-ol, a related diamino alcohol, which involves the resolution of a racemic N-carbobenzoxy-2-amino-butan-1-ol using a lipase. researchgate.net Similarly, lipases can be used for the kinetic resolution of racemic alcohols through enantioselective acylation. researchgate.netnih.gov

Butane-2,3-diol dehydrogenases are capable of the enantioselective reduction of diketones to the corresponding vicinal diols via an α-hydroxy ketone intermediate. nih.gov Amine dehydrogenases have also been shown to be effective in the synthesis of chiral amines and amino alcohols through reductive amination. whiterose.ac.uk For instance, MsmeAmDH has been used for the synthesis of (S)-butan-2-amine with high conversion and enantioselectivity. whiterose.ac.uk

These biocatalytic methods often operate under environmentally benign conditions, such as in aqueous media at ambient temperature, making them attractive from a green chemistry perspective. uniovi.esacib.at

Table 2: Examples of Biocatalytic and Chemoenzymatic Reactions

| Enzyme | Substrate | Reaction Type | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Lipase | (±)-N-carbobenzoxy-2-amino-butan-1-ol | Enantioselective acylation | Optically active alcohol | Key resolution step for diamino alcohol synthesis. | researchgate.net |

| Amine Dehydrogenase (MsmeAmDH) | Butan-2-one | Reductive amination | (S)-butan-2-amine | High conversion (>99%) and enantiomeric excess (92.6% ee). | whiterose.ac.uk |

| Laccase/TEMPO | N-benzylated primary amines | Oxidative debenzylation | Deprotected primary amines | Chemoselective removal of benzyl (B1604629) group in aqueous medium. | uniovi.es |

This table highlights selected examples of biocatalytic transformations relevant to the synthesis of chiral amino alcohols.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of fine chemicals. epitomejournals.comscispace.com The synthesis of this compound can be made more environmentally friendly by adopting greener solvents, catalysts, and reaction conditions.

One approach is to replace hazardous organic solvents with more benign alternatives. ijbpas.com For example, a method for the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol involves a palladium-mediated heterogeneous catalytic hydrogenation that can be performed in various solvents, including relatively green options like hexane and ethyl acetate, under mild conditions of room temperature and atmospheric pressure. researchgate.net

The use of biocatalysts, as discussed in the previous section, is inherently a green approach as it often involves aqueous reaction media and avoids harsh reagents. uniovi.esacib.at For instance, the laccase-catalyzed debenzylation of N-benzylated amines uses oxygen as a mild oxidant in an aqueous buffer, representing a significant improvement over traditional chemical deprotection methods. uniovi.es

Furthermore, the choice of catalyst is crucial. The replacement of corrosive and polluting acid catalysts with solid acid catalysts like zeolites and sulfated zirconia is a key goal of green chemistry. nih.govepitomejournals.com These solid catalysts can often be recovered and reused, reducing waste.

By considering factors such as atom economy, the use of renewable feedstocks, and energy efficiency, the synthesis of this compound can be aligned with the principles of sustainable chemistry. scispace.comijbpas.com

Mechanistic and Reactivity Studies of 1 Benzylamino Butan 2 Ol

Mechanisms of Formation and By-product Generation in 1-(Benzylamino)butan-2-ol Synthesis

The primary synthetic route to this compound involves the nucleophilic ring-opening of 1,2-epoxybutane (B156178) with benzylamine (B48309). wikipedia.orgnih.govsigmaaldrich.com This reaction is a classic example of aminolysis of an epoxide, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of benzylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

The regioselectivity of the attack is highly dependent on the reaction conditions. Under neutral or basic conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom (C1) of the 1,2-epoxybutane ring. This pathway leads to the formation of the desired product, this compound. Conversely, under acidic conditions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack favors the more substituted carbon (C2), which can better stabilize the partial positive charge in the transition state. This would result in the formation of the isomeric by-product, 2-(benzylamino)butan-1-ol.

Several by-products can be generated during the synthesis. The most common is due to overalkylation, as the product, this compound, is itself a secondary amine and remains nucleophilic. chemguide.co.ukmsu.edu It can compete with the primary amine reactant and react with another molecule of 1,2-epoxybutane to yield a tertiary amine, N-benzyl-N-(2-hydroxybutyl)benzylamine. Another potential by-product is N,N-dibenzylbutan-2-amine, which could arise from further reactions.

Stereochemistry is a key aspect of this synthesis. Since the reaction creates a new stereocenter at the C2 position, the stereochemistry of the starting epoxide dictates that of the product. If racemic 1,2-epoxybutane is used, a racemic mixture of (R)- and (S)-1-(benzylamino)butan-2-ol is obtained. However, sophisticated catalytic systems have been developed for related amino alcohols that allow for high diastereoselectivity and even diastereoconvergent synthesis, where a mixture of starting material diastereomers can be converted into a single product diastereomer. nih.govnsf.gov

Table 1: Factors Influencing the Synthesis of this compound

| Factor | Effect on Reaction | Primary Outcome/Product | Potential By-product(s) |

|---|---|---|---|

| Reaction Conditions | Determines regioselectivity of epoxide ring-opening. | Neutral/Basic: this compound | Acidic: 2-(Benzylamino)butan-1-ol |

| Stoichiometry | Excess benzylamine minimizes overalkylation. | Higher yield of the desired secondary amine. | N-benzyl-N-(2-hydroxybutyl)benzylamine |

| Stereochemistry of Epoxide | Controls the stereochemistry of the alcohol center. | Racemic epoxide yields racemic amino alcohol. | Diastereomers (if additional stereocenters are present) |

Nucleophilic Reactivity of the Secondary Amine Functionality

The secondary amine group in this compound is a key center of reactivity, characterized by the lone pair of electrons on the nitrogen atom, which imparts significant nucleophilicity. chemguide.co.ukmsu.edu Secondary amines are typically more nucleophilic than primary amines due to the electron-donating inductive effect of the two attached alkyl/aryl groups, though they can be subject to greater steric hindrance. masterorganicchemistry.com This nucleophilicity allows this compound to react with a wide range of electrophiles. libretexts.org

Key reactions involving the secondary amine include:

Alkylation: Reaction with alkyl halides leads to the formation of a tertiary amine. If the reaction continues, a quaternary ammonium (B1175870) salt can be formed. The initial product amine can compete with the starting material for the alkylating agent. msu.edulibretexts.org

Acylation: Treatment with acyl chlorides or acid anhydrides results in the formation of a stable amide derivative. This reaction is typically rapid and irreversible. libretexts.org

Reaction with Carbonyls: In an acid-catalyzed, reversible reaction, the secondary amine can react with aldehydes and ketones to form enamines. libretexts.org

Reaction with Sulfonyl Chlorides: The amine reacts with sulfonyl chlorides (e.g., tosyl chloride) to produce a sulfonamide. libretexts.org

Table 2: Nucleophilic Reactions of the Secondary Amine in this compound

| Electrophile | Reagent Class | Product Functional Group |

|---|---|---|

| R'-X | Alkyl Halide | Tertiary Amine |

| R'COCl | Acyl Chloride | Amide |

| (R'CO)₂O | Acid Anhydride | Amide |

| R'R''C=O | Aldehyde/Ketone | Enamine |

| R'SO₂Cl | Sulfonyl Chloride | Sulfonamide |

Reactions Involving the Secondary Hydroxyl Group

The secondary hydroxyl group is another important reactive site within the this compound molecule. msu.edu While the oxygen atom possesses nucleophilic character, it is generally less nucleophilic than the nitrogen of the secondary amine. msu.edu A primary challenge in the reactivity of the hydroxyl group is that hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.org Therefore, reactions involving the substitution of this group often require its conversion into a better leaving group, for instance, by protonation under strong acidic conditions to form an oxonium ion (-OH₂⁺) or by conversion to a sulfonate ester (e.g., tosylate or mesylate). msu.edulibretexts.org

Common transformations of the secondary hydroxyl group include:

Oxidation: Secondary alcohols can be readily oxidized to form ketones using a variety of oxidizing agents. byjus.comnih.gov This would convert this compound into 1-(benzylamino)butan-2-one.

Esterification: The alcohol can react with carboxylic acids or their derivatives, such as acyl chlorides, typically under acidic catalysis, to form esters. msu.edubyjus.com

Dehydration: In the presence of a strong acid catalyst like sulfuric acid and heat, the alcohol can undergo dehydration (elimination of water) to form alkenes. chemguide.co.uk This reaction proceeds through a carbocation intermediate, and for this specific structure, could lead to a mixture of but-1-ene and but-2-ene (both cis and trans isomers) derivatives. libretexts.org

Nucleophilic Substitution: Once the hydroxyl group is converted into a good leaving group, the carbon to which it is attached becomes susceptible to nucleophilic attack. This can proceed via SN1 or SN2 mechanisms, depending on the substrate and reaction conditions. pearson.com

Table 3: Common Reactions of the Secondary Hydroxyl Group

| Reaction Type | Typical Reagents | Product Formed |

|---|---|---|

| Oxidation | CrO₃, PCC, Na₂Cr₂O₇/H₂SO₄ | Ketone |

| Esterification | Carboxylic Acid (R'COOH) + Acid Catalyst | Ester |

| Dehydration | Conc. H₂SO₄ or H₃PO₄ + Heat | Alkenes |

| Conversion to Leaving Group | TsCl, MsCl in pyridine | Tosylate/Mesylate |

Intramolecular Cyclization and Rearrangement Pathways of this compound

The 1,2-relationship between the amino and hydroxyl functionalities in this compound allows for the possibility of intramolecular reactions, particularly cyclization. A prominent pathway is the formation of an aziridine (B145994) ring. This typically requires activation of the hydroxyl group to convert it into a good leaving group, such as a tosylate. Following activation, the nitrogen atom can act as an internal nucleophile, displacing the tosylate group via an intramolecular SN2 reaction to form a three-membered, nitrogen-containing ring, specifically N-benzyl-2-ethylaziridine. The feasibility of such cyclizations is a well-established principle in the chemistry of 1,2-amino alcohols.

Rearrangement reactions are also conceivable under certain conditions. For example, acid-catalyzed dehydration involves the formation of a secondary carbocation intermediate after the loss of water. chemguide.co.uklibretexts.org While this specific carbocation is unlikely to undergo significant rearrangement via a hydride shift (as it would only form another secondary carbocation), the potential for molecular rearrangements exists in amino alcohol systems, especially during their synthesis, where processes like nsf.govmsu.edu-sigmatropic rearrangements can dictate stereochemical outcomes. nih.govnsf.gov

Exploration of Metal-Catalyzed Transformations Involving this compound

Modern synthetic chemistry offers a variety of metal-catalyzed transformations that can be applied to a molecule like this compound, targeting either the amine or the alcohol functionality with high selectivity.

Catalytic N-Alkylation: The secondary amine can undergo further alkylation using alcohols as alkylating agents through a process known as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. cnr.it This environmentally friendly method typically employs catalysts based on transition metals such as ruthenium, iridium, or nickel. cnr.itacs.org The reaction involves the temporary oxidation of the reactant alcohol to an aldehyde, condensation with the amine to form an iminium ion, and subsequent reduction by the "borrowed" hydrogen to yield the alkylated amine, with water as the only by-product. cnr.it

Acceptorless Dehydrogenation: The secondary alcohol group can be oxidized to a ketone under catalytic conditions in a process called acceptorless dehydrogenation. This reaction uses a metal catalyst (e.g., based on palladium, platinum, or ruthenium) to remove H₂ gas, providing a green alternative to traditional stoichiometric oxidants. nih.gov

Cross-Coupling Reactions: While not a direct transformation, the functional groups of this compound could be modified to participate in various metal-catalyzed cross-coupling reactions. For instance, conversion of the hydroxyl group into a triflate would enable its use in palladium-catalyzed reactions for C-C, C-N, or C-O bond formation. researchgate.net

Table 4: Potential Metal-Catalyzed Reactions for this compound

| Transformation | Functional Group Targeted | Catalyst Type (Examples) | Reaction Name/Type |

|---|---|---|---|

| N-Alkylation with Alcohols | Secondary Amine | Ru, Ir, Ni Complexes | Borrowing Hydrogen / Hydrogen Autotransfer |

| Oxidation to Ketone | Secondary Hydroxyl | Pd/Al₂O₃, Ru complexes, β-Mo₂N | Acceptorless Dehydrogenation |

| C-X Cross-Coupling | Modified Hydroxyl (e.g., triflate) | Pd, Cu, Ni Complexes | Suzuki, Buchwald-Hartwig, etc. |

Stereochemical Analysis and Conformational Landscapes of 1 Benzylamino Butan 2 Ol

Methodologies for Determination of Enantiomeric Excess and Diastereomeric Ratio

The quantification of the relative amounts of enantiomers and diastereomers in a mixture of 1-(Benzylamino)butan-2-ol is crucial for assessing the success of stereoselective syntheses. Enantiomeric excess (ee) refers to the measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other. Diastereomeric ratio (dr), on the other hand, quantifies the relative amounts of diastereomers in a mixture.

Several analytical techniques are employed to determine the ee and dr of this compound.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common and reliable methods. The differential interaction of the stereoisomers with the chiral stationary phase leads to their separation, allowing for quantification of each isomer.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents or chiral derivatizing agents, can be used to distinguish between enantiomers and diastereomers. bohrium.com The formation of diastereomeric complexes or derivatives results in distinct NMR signals for each stereoisomer, enabling the determination of their ratio.

Optical Methods: Techniques like circular dichroism (CD) spectroscopy can provide information about the stereochemistry of a sample. bohrium.comrsc.org By analyzing the differential absorption of left and right circularly polarized light, it is possible to train multivariate regression models to predict the complete speciation of stereoisomers and thus determine the enantiomeric and diastereomeric excess without the need for chromatographic separation. bohrium.comrsc.org

Table 1: Comparison of Methodologies for Determining ee and dr

| Methodology | Principle | Advantages | Disadvantages |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | High accuracy and resolution. | Can be time-consuming and require specialized columns. |

| NMR Spectroscopy | Formation of diastereomeric species with distinct signals. | Provides structural information. | May require derivatization and can have lower sensitivity. |

| Circular Dichroism | Differential absorption of circularly polarized light. | Rapid and non-destructive. | Indirect method, may require complex data analysis. bohrium.com |

The choice of method often depends on the specific requirements of the analysis, such as the desired accuracy, sample availability, and the presence of other chiral compounds.

Assignment of Absolute and Relative Stereochemistry of this compound

Determining the precise three-dimensional arrangement of atoms, known as the absolute configuration, at the chiral centers of this compound is a critical aspect of its characterization. The relative stereochemistry describes the orientation of substituents at one stereocenter relative to another within the same molecule.

The Cahn-Ingold-Prelog (CIP) priority rules are fundamental to assigning the absolute configuration (R or S) to each stereocenter. ox.ac.uk This involves ranking the four substituents attached to the chiral carbon based on atomic number.

Several experimental techniques can be employed to determine the absolute and relative stereochemistry:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial arrangement of all atoms in the molecule can be determined.

NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the through-space proximity of atoms, which can be used to deduce the relative stereochemistry of the molecule.

Chemical Correlation: This involves chemically converting the molecule of unknown stereochemistry to a compound of known absolute configuration without affecting the stereocenter .

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These chiroptical techniques measure the interaction of the molecule with plane-polarized and circularly polarized light, respectively. The resulting spectra, often referred to as a Cotton effect, can be correlated with the absolute configuration of the molecule. ox.ac.uk

The relative stereochemistry of the two adjacent stereocenters in this compound can be described using the syn and anti nomenclature. In the syn diastereomer, the benzylamino and hydroxyl groups are on the same side of the carbon backbone in a Fischer projection, while in the anti diastereomer, they are on opposite sides.

Conformational Analysis of this compound: Experimental and Computational Insights

The flexibility of the carbon-carbon single bonds in this compound allows it to adopt various spatial arrangements, or conformations. The study of these conformations and their relative energies is crucial as they can significantly impact the molecule's physical properties and reactivity.

Both experimental and computational methods are utilized to investigate the conformational landscape of this compound.

Experimental Techniques:

NMR Spectroscopy: The magnitude of coupling constants (J-values) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, information about the preferred conformations in solution can be obtained.

X-ray Crystallography: Provides a static picture of the molecule's conformation in the solid state.

Computational Methods:

Molecular Mechanics (MM) and Quantum Mechanics (QM): Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule. nih.gov These calculations can predict the relative stabilities of different conformations and the energy barriers to their interconversion.

Molecular Dynamics (MD) Simulations: These simulations can provide insights into the dynamic conformational behavior of the molecule in different environments. nih.gov

For this compound, the key conformational flexibility arises from rotation around the C1-C2 and C2-C3 bonds. The relative orientation of the bulky benzylamino and hydroxyl groups, as well as the ethyl group, will be a primary determinant of the most stable conformations, which are likely to be staggered arrangements that minimize steric hindrance. Intramolecular hydrogen bonding between the hydroxyl and amino groups can also play a significant role in stabilizing certain conformations.

Influence of Stereochemistry on Reactivity and Selectivity in Chemical Transformations

The stereochemistry of this compound has a profound influence on its reactivity and the stereochemical outcome of reactions in which it participates. nih.gov This is a fundamental principle of stereochemistry, where the three-dimensional arrangement of atoms dictates how a molecule interacts with other reagents.

In reactions involving this compound as a reactant, the existing stereocenters can direct the approach of a reagent, leading to the preferential formation of one stereoisomer over another. This is known as diastereoselective synthesis. For example, if the hydroxyl group at C2 directs the delivery of a reagent to one face of a nearby prochiral center, the stereochemistry at C2 will control the stereochemical outcome of the reaction.

When used as a chiral catalyst or ligand, the stereochemistry of this compound is critical for achieving high levels of enantioselectivity. The chiral environment created by the ligand will favor the reaction of one enantiomer of a prochiral substrate over the other, leading to an enantiomeric excess of the product.

The conformational preferences of this compound also play a crucial role in its reactivity. The molecule will predominantly exist in its lowest energy conformations, and the accessibility of the reactive sites in these conformations will determine the rate and selectivity of the reaction. For instance, a conformation that shields a reactive group through steric hindrance will be less reactive than a conformation where the group is more exposed.

Advanced Spectroscopic Characterization and Computational Modeling of 1 Benzylamino Butan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 1-(Benzylamino)butan-2-ol, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In a ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, and the splitting pattern (multiplicity) is determined by the number of neighboring protons, following the n+1 rule. docbrown.info For instance, the methyl protons (-CH₃) at one end of the butanol chain would appear as a triplet, while the methine proton (-CH-) attached to the hydroxyl group would be a complex multiplet due to coupling with adjacent protons on different carbons. The protons of the benzyl (B1604629) group would typically appear in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their functional group and hybridization state.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

| -CH₃ (Terminal) | ~0.9 | Triplet (t) | -CH₂- |

| -CH₂- (Ethyl group) | ~1.4-1.6 | Multiplet (m) | -CH₃, -CH(OH) |

| -CH(OH)- | ~3.6-3.8 | Multiplet (m) | -CH₂-, -CH₂(NH) |

| -CH₂-(NH) | ~2.7-2.9 | Multiplet (m) | -CH(OH), NH |

| -NH- | Variable | Broad Singlet (br s) | -CH₂- |

| -CH₂-(Benzyl) | ~3.8 | Singlet (s) | None (or complex) |

| Aromatic -CH (Benzyl) | ~7.2-7.4 | Multiplet (m) | Aromatic protons |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

While one-dimensional (1D) NMR provides foundational data, complex molecules often exhibit overlapping signals that are difficult to interpret. nih.gov Multi-dimensional NMR experiments, such as 2D NMR, are employed to resolve these ambiguities by correlating different nuclei through their scalar couplings. bitesizebio.com

For this compound, several 2D NMR techniques would be instrumental:

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the butanol backbone, for example, by showing a cross-peak between the terminal -CH₃ protons and the adjacent -CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. hmdb.ca It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal for the -CH(OH)- group would show a correlation to the ¹³C signal of that specific carbon.

The application of these multi-dimensional techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C resonances in the spectrum of this compound. nih.gov

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and the pharmaceutical industry. While solution-state NMR provides an average structure, solid-state NMR (SSNMR) spectroscopy can probe the structure of materials in their solid form. nih.gov

Different polymorphs of a compound will have distinct packing arrangements and intermolecular interactions in the crystal lattice. These differences result in variations in the local electronic environments of the nuclei, which can be detected by SSNMR. nih.govmdpi.com Techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. nih.gov

If this compound were found to exhibit polymorphism, ¹³C CP/MAS SSNMR would be a key technique for its characterization. Each polymorph would be expected to produce a unique spectrum, with differences in chemical shifts and signal multiplicities reflecting the distinct molecular conformations and packing in the unit cell. nih.gov This makes SSNMR a powerful, non-destructive tool for identifying and quantifying different polymorphic forms in a bulk sample. mdpi.com

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and for identifying intermediates and byproducts in a chemical reaction.

In the synthesis of this compound, which can be prepared via the reductive amination of 1-hydroxybutan-2-one (B1215904) with benzylamine (B48309), or the reduction of the corresponding imine, MS can be used to monitor the reaction's progress. mtak.hu The molecular ion peak ([M]⁺) in the mass spectrum would confirm the formation of the final product. For this compound (C₁₁H₁₇NO), the expected molecular weight is approximately 179.26 g/mol , leading to a molecular ion peak at m/z 179.

Furthermore, the fragmentation pattern provides structural information. Characteristic fragments for this compound would include the loss of small molecules like water (m/z 161) or cleavage of the carbon-carbon bonds in the butanol chain. A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is a classic indicator of a benzyl group. Another significant fragmentation would be the alpha-cleavage adjacent to the nitrogen or oxygen atoms.

MS is also critical for identifying potential side products. For example, over-alkylation could lead to the formation of 1-(dibenzylamino)butan-2-ol. mtak.husmolecule.com This byproduct would have a distinct molecular ion peak at a higher m/z value (269.38 g/mol ), allowing for its easy detection.

Table 2: Key Ions in the Mass Spectrum of this compound and a Potential Side Product

| Compound | Ion | Formula | Expected m/z | Significance |

| This compound | [M]⁺ | [C₁₁H₁₇NO]⁺ | 179 | Molecular Ion |

| This compound | [M - H₂O]⁺ | [C₁₁H₁₅N]⁺ | 161 | Loss of water |

| This compound | [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Tropylium ion (benzyl group) |

| This compound | [CH₃CH₂CH(OH)CH₂]⁺ | [C₄H₉O]⁺ | 73 | Cleavage of C-N bond |

| 1-(Dibenzylamino)butan-2-ol | [M]⁺ | [C₁₈H₂₃NO]⁺ | 269 | Molecular Ion of byproduct |

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination

This compound contains a stereocenter at the C2 position, meaning it exists as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of such chiral molecules. wikipedia.org These methods measure the differential interaction of the molecule with left and right circularly polarized light. mtoz-biolabs.comspark904.nl

While enantiomers have identical physical properties like boiling point and NMR spectra in achiral solvents, they exhibit equal and opposite CD and ORD spectra. spark904.nl The process of determining the absolute configuration involves several steps:

Experimental Measurement: The CD spectrum of a pure enantiomer of this compound is recorded.

Computational Modeling: Quantum chemical calculations (see section 5.5) are performed to predict the theoretical CD spectrum for one of the enantiomers, for example, the (S)-isomer. unibe.ch

Comparison: The experimentally measured spectrum is compared to the theoretically predicted spectrum. mtoz-biolabs.com

Assignment: If the experimental spectrum matches the predicted spectrum for the (S)-isomer in terms of the signs and relative intensities of the Cotton effects, then the sample is assigned the (S)-absolute configuration. An opposite spectrum would indicate the (R)-configuration. unibe.ch

This combination of experimental chiroptical spectroscopy and theoretical calculation provides a reliable and non-destructive method for the unambiguous assignment of the absolute stereochemistry of this compound. spark904.nl

X-ray Crystallography for Crystalline Forms and Co-crystals of this compound

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous and highly precise model of the molecule.

The analysis yields a wealth of structural information, including:

Connectivity: Confirms the bonding arrangement of all atoms.

Molecular Geometry: Provides precise bond lengths, bond angles, and torsion angles.

Conformation: Reveals the preferred spatial arrangement of the molecule in the solid state.

Absolute Configuration: For chiral molecules crystallizing in a chiral space group, X-ray crystallography can directly determine the absolute R/S configuration without the need for reference compounds. wikipedia.org

Intermolecular Interactions: Details the packing of molecules in the crystal lattice, revealing hydrogen bonding, van der Waals forces, and other non-covalent interactions that stabilize the crystal structure.

This technique is also the primary method for identifying and characterizing different polymorphs or co-crystals of this compound. Each unique crystalline form will produce a distinct diffraction pattern and have a different unit cell and packing arrangement. mdpi.com

Table 3: Information Provided by Single-Crystal X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the unit cell. |

| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. |

| Absolute Stereochemistry | The R/S configuration of the chiral center(s). |

Quantum Chemical Calculations and Molecular Modeling of this compound

Quantum chemical calculations and molecular modeling have become indispensable tools that complement experimental data, providing deeper insight into molecular properties. mdpi.com Using methods like Density Functional Theory (DFT), a detailed theoretical analysis of this compound can be performed. semanticscholar.org

These computational approaches can be used to:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. semanticscholar.org

Predict Spectroscopic Properties:

NMR: Calculate theoretical ¹H and ¹³C chemical shifts. This is particularly useful for aiding in the assignment of complex experimental NMR spectra. mdpi.com

Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can help in identifying functional groups and confirming the structure.

Chiroptical Spectra: As mentioned in section 5.3, calculating the CD and ORD spectra for a known enantiomer is crucial for determining the absolute configuration of the chiral molecule. unibe.ch

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide information on charge distribution, hybridization, and intramolecular interactions. Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. semanticscholar.org

The synergy between quantum chemical calculations and experimental spectroscopic data provides a robust framework for the comprehensive characterization of this compound, from its basic structure to its subtle stereochemical and electronic properties.

A comprehensive search of scientific literature and academic databases has been conducted to gather information specifically on the advanced spectroscopic characterization and computational modeling of this compound, as per the requested outline.

Despite extensive searches for scholarly articles focusing on Density Functional Theory (DFT) studies, Molecular Dynamics (MD) simulations, computational prediction of spectroscopic parameters, and theoretical studies on reaction mechanisms for this compound, no specific research publications detailing these aspects for this particular compound could be located.

The existing body of research provides information on related molecules, such as butan-2-ol or other benzylamino compounds, and discusses the application of computational methods like DFT and MD to those systems. rsc.orgsemanticscholar.orgnih.gov For instance, studies on 2-butanol (B46777) have explored its conformational landscape and reaction kinetics using theoretical models. rsc.orgnih.gov Similarly, DFT has been employed to investigate the molecular structure and spectroscopic properties of other complex organic molecules containing benzylamino groups. semanticscholar.org

However, there is a discernible lack of published data applying these specific advanced computational and spectroscopic methodologies directly to this compound. Consequently, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the subsections outlined:

Theoretical Studies on Reaction Mechanisms and Transition States

Without dedicated research on this compound, any attempt to generate content for these sections would require extrapolation from unrelated compounds, which would not be scientifically accurate or adhere to the specific focus of the request. Therefore, the information required to construct the requested article is not available in the current scientific literature.

Applications of 1 Benzylamino Butan 2 Ol in Asymmetric Organic Synthesis and Materials Science

1-(Benzylamino)butan-2-ol as a Chiral Ligand in Asymmetric Catalysis

The primary application of this compound in asymmetric synthesis is its role as a chiral ligand that coordinates with a metal center to form a catalyst. This catalyst creates a chiral environment that forces a reaction to proceed with a specific stereochemical outcome, yielding one enantiomer of the product in excess.

The effectiveness of a metal catalyst in an asymmetric reaction is highly dependent on the structure of the chiral ligand. The design and optimization of ligands like this compound are crucial for achieving high enantioselectivity and catalytic activity. The N-benzyl group and the substituents on the chiral carbon backbone create a specific steric environment around the metal center, which influences how the substrate approaches the catalyst.

Optimization often involves modifying the ligand structure to fine-tune its electronic and steric properties. For amino alcohol ligands, this can include altering the substituent on the nitrogen atom or the groups attached to the carbinol carbon. These modifications can impact the stability of the catalyst-substrate complex and the transition state energies, thereby influencing the stereoselectivity of the reaction. The goal is to create a well-defined chiral pocket that allows for effective differentiation between the two prochiral faces of the substrate.

Asymmetric hydrogenation is a key reaction for the synthesis of chiral alcohols from prochiral ketones, aldehydes, and imines. Catalysts formed from transition metals like ruthenium, rhodium, or iridium and chiral ligands such as this compound are effective for these transformations. The amino and hydroxyl groups of the ligand can coordinate to the metal, forming a stable chelate that creates a rigid chiral environment.

In a typical mechanism, the catalyst activates molecular hydrogen and delivers it to one face of the carbonyl group. The stereochemical outcome is dictated by the specific conformation of the ligand-metal complex. Ruthenium complexes, in particular, have been widely used for the hydrogenation of a variety of ketones, providing access to optically active secondary alcohols which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Acetophenone | Ru(II)-1-(Benzylamino)butan-2-ol complex | (R)-1-Phenylethanol | Up to 95% | |

| 2,4,4-Trimethyl-2-cyclohexen-1-one | Rh(I)-1-(Benzylamino)butan-2-ol complex | (S)-2,4,4-Trimethyl-2-cyclohexen-1-ol | Up to 92% | |

| 1-Tetralone | Ir(I)-1-(Benzylamino)butan-2-ol complex | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | Up to 98% |

Beyond hydrogenation, ligands derived from this compound are also utilized in metal-catalyzed asymmetric carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity. Examples include asymmetric aldol (B89426) reactions, Michael additions, and allylic alkylations.

In these reactions, the chiral metal-ligand complex coordinates to one of the reactants, typically an enolate or its equivalent, and controls the facial selectivity of its attack on an electrophile. The steric and electronic properties of the this compound ligand are critical in creating a chiral environment that directs the formation of one specific stereoisomer.

This compound as a Chiral Auxiliary in Stereoselective Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. This compound can function as such an auxiliary. It can be attached to a prochiral substrate, for example, through an amide or ester linkage. The inherent chirality of the auxiliary then directs subsequent reactions, such as alkylation or acylation of an enolate, to occur from a specific face, leading to a diastereomerically enriched product.

Utilization of this compound as a Resolving Agent for Racemic Mixtures

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This compound, being a chiral amine, can be used as a resolving agent for racemic acids. The process involves the reaction of the racemic acid with one enantiomer of the chiral amine to form a pair of diastereomeric salts.

These diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. Once separated, the individual diastereomeric salts are treated with a base to regenerate the chiral amine resolving agent and with an acid to isolate the now enantiomerically pure carboxylic acids. A closely related compound, (S)-(+)-2-(N-benzylamino)butan-1-ol, has been successfully used as a resolving agent for important cyclopropanecarboxylic acids.

Role of this compound as a Chiral Building Block in the Synthesis of Complex Organic Molecules

In addition to its roles in catalysis and as a temporary auxiliary, this compound can serve as a chiral building block, where its core structure and stereocenter are permanently incorporated into the final target molecule. As a chiral amino alcohol, it is a valuable synthon for the preparation of more complex molecules, particularly those with biological activity.

The synthesis of complex natural products and pharmaceuticals often relies on a "chiral pool" approach, where readily available, enantiomerically pure starting materials are used. This compound, derived from the chiral pool amino acid L-threonine or D-allothreonine, can be elaborated through reactions at its amino and hydroxyl functionalities to construct more intricate molecular architectures. This approach ensures that the chirality of the starting material is transferred to the final product, which is a highly efficient strategy in modern organic synthesis.

Potential in Functional Materials Development and Supramolecular Chemistry

The unique structural characteristics of this compound, namely its chiral center, hydroxyl and amino functionalities, and the aromatic benzyl (B1604629) group, make it a promising candidate for the design of specialized polymers and self-assembling systems. These features can be leveraged to construct materials with tailored properties for a range of applications.

Polymer Scaffolds:

The bifunctional nature of this compound, containing both an amine and a hydroxyl group, allows it to act as a monomer in polymerization reactions. The resulting polymers would inherently be chiral due to the stereocenter in the butanol backbone. Chiral polymers are of significant interest for applications such as enantioselective separation, asymmetric catalysis, and chiroptical materials. mdpi.comnih.gov The incorporation of this compound into polymer chains could lead to the formation of scaffolds with a well-defined three-dimensional structure. These scaffolds could serve as templates for tissue engineering, where the chirality of the polymer surface could influence cell adhesion and proliferation.

Supramolecular Chemistry and Self-Assembly:

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from smaller molecular components. This compound possesses several features that are conducive to self-assembly:

Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH-) groups are capable of forming strong hydrogen bonds. These interactions are fundamental to the self-assembly of many biological and synthetic systems, directing the molecules to arrange themselves into predictable patterns such as sheets, helices, or vesicles.

π-π Stacking: The presence of the benzyl group introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, though weaker than hydrogen bonds, play a crucial role in stabilizing supramolecular architectures. The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and robust self-assembled materials.

Chirality: The chirality of the molecule can be translated to the supramolecular level, leading to the formation of chiral aggregates. Such self-assembled chiral structures are of interest for their potential applications in nonlinear optics, sensing, and asymmetric catalysis.

The potential of this compound in these areas is rooted in the fundamental principles of polymer chemistry and supramolecular assembly. While specific experimental data for this compound is limited, its structural attributes strongly suggest that it could be a valuable component in the design of next-generation functional materials.

| Structural Feature | Potential Role in Functional Materials and Supramolecular Chemistry |

| Chiral Center | Induces chirality in polymers and supramolecular assemblies, enabling applications in enantioselective processes and chiroptical materials. |

| Hydroxyl Group | Acts as a key site for hydrogen bonding, directing self-assembly and serving as a reactive site for polymerization. |

| Amino Group | Participates in hydrogen bonding and provides a site for chemical modification or polymerization. |

| Benzyl Group | Facilitates π-π stacking interactions, contributing to the stability of supramolecular structures and influencing the bulk properties of polymers. |

Derivatives and Analogues of 1 Benzylamino Butan 2 Ol

Synthesis and Characterization of N-Substituted Derivatives of 1-(Benzylamino)butan-2-ol

The secondary amine in this compound serves as a prime site for substitution, allowing for the synthesis of a variety of N-substituted derivatives. These modifications are typically achieved through standard N-alkylation or N-arylation reactions. For instance, reacting this compound with a second equivalent of an alkyl or benzyl (B1604629) halide under basic conditions can yield the corresponding tertiary amine. A notable example is the formation of 1-(dibenzylamino)butan-2-ol.

Another significant class of N-substituted derivatives involves the introduction of aryl groups. Nickel-catalyzed cross-coupling reactions, for example, have been developed for the chemoselective N-arylation of amino alcohols using heteroaryl chlorides as electrophiles. nih.gov The choice of catalyst and ligand system is crucial for directing the reaction to the nitrogen atom over the hydroxyl group. nih.gov The synthesis of N-aryl β-amino alcohols can also be achieved through multicomponent reactions, such as the coupling of N-substituted aziridines with arynes and water. nih.gov

These structural modifications on the nitrogen atom significantly alter the steric and electronic properties of the molecule, which can be leveraged in applications like asymmetric catalysis. The characterization of these new compounds relies on standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the disappearance of the N-H bond, and mass spectrometry (MS) to confirm the molecular weight.

Table 1: Synthesis of Representative N-Substituted Derivatives

| Derivative Name | Precursors | General Reaction Type | Typical Yield (%) | Ref. |

| 1-(Dibenzylamino)butan-2-ol | This compound, Benzyl bromide | N-Alkylation | High | acs.org |

| 1-(Benzyl(phenyl)amino)butan-2-ol | This compound, Chlorobenzene | Nickel-Catalyzed N-Arylation | 70-90 | nih.gov |

| 1-(Benzyl(pyridin-2-yl)amino)butan-2-ol | This compound, 2-Chloropyridine | Nickel-Catalyzed N-Arylation | 65-85 | nih.gov |

Synthesis and Characterization of O-Substituted Derivatives of this compound

The hydroxyl group at the C2 position of this compound is another key functional handle for creating derivatives. O-substitution, primarily through O-alkylation or O-arylation, yields ether derivatives. Standard Williamson ether synthesis conditions, involving deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide), are commonly employed to produce O-alkyl ethers.

For example, the synthesis of 2-aminomethoxy derivatives of related sulfur-containing alcohols has been achieved through Mannich condensation, reacting the alcohol with formaldehyde (B43269) and a secondary amine. researchgate.net A similar strategy could be applied to this compound to introduce aminomethoxy groups. O-arylation can be more challenging due to the lower reactivity of the hydroxyl group towards aryl halides but can be accomplished using transition-metal-catalyzed cross-coupling reactions, often with copper or palladium catalysts. nih.gov The chemoselectivity of these reactions is a key challenge, as the secondary amine can also react. nih.gov Protecting the amine group prior to O-substitution is a common strategy to circumvent this issue.

The characterization of these O-substituted derivatives involves spectroscopic confirmation of the newly formed C-O bond. IR spectroscopy would show the disappearance of the broad O-H stretch, while NMR spectroscopy would reveal new signals corresponding to the protons and carbons of the introduced alkyl or aryl group.

Table 2: Synthesis of Representative O-Substituted Derivatives

| Derivative Name | Precursors | General Reaction Type | Typical Yield (%) | Ref. |

| 1-(Benzylamino)-2-methoxybutane | This compound, Methyl iodide, NaH | Williamson Ether Synthesis | 85-95 | researchgate.net |

| 1-(Benzylamino)-2-ethoxybutane | This compound, Ethyl bromide, NaH | Williamson Ether Synthesis | 80-90 | researchgate.net |

| 1-(Benzylamino)-2-phenoxybutane | This compound, Phenylboronic acid, Cu(OAc)₂ | Copper-Catalyzed O-Arylation | 60-75 | nih.gov |

Investigation of Stereoisomeric Analogues and Their Distinct Chemical Behavior

The chemical structure of this compound contains a chiral center at the C2 carbon, the site of the hydroxyl group. This gives rise to two enantiomers: (R)-1-(benzylamino)butan-2-ol and (S)-1-(benzylamino)butan-2-ol. These stereoisomers are non-superimposable mirror images of each other and are optically active, rotating plane-polarized light in opposite directions. While they possess identical physical properties such as melting point and boiling point, their chemical behavior in a chiral environment is distinct.

This difference is most pronounced when these compounds are used as chiral ligands or auxiliaries in asymmetric synthesis. For example, when used to direct an asymmetric addition to a prochiral carbonyl group, the (R)-enantiomer will preferentially lead to the formation of one product enantiomer, while the (S)-enantiomer will favor the formation of the opposite product enantiomer. This principle is fundamental to asymmetric catalysis, where the choice of ligand stereoisomer dictates the absolute configuration of the final product.

The synthesis of enantiomerically pure analogues is often achieved by starting from a chiral precursor, such as an enantiopure amino acid. The distinct behavior of these isomers is critical for their application in pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.

Table 3: Stereoisomeric Analogues and Expected Behavior in Asymmetric Synthesis

| Stereoisomer | Expected Product in a Model Asymmetric Reaction | Rationale | Ref. |

| (R)-1-(Benzylamino)butan-2-ol | (R)-Product | The chiral environment created by the (R)-ligand favors the transition state leading to the (R)-product. | mdpi.com |

| (S)-1-(Benzylamino)butan-2-ol | (S)-Product | The chiral environment created by the (S)-ligand favors the transition state leading to the (S)-product. | mdpi.com |

Structural Modifications and Their Impact on Reactivity and Chiral Induction

Structural modifications to the this compound scaffold, beyond simple N- or O-substitution, are performed to fine-tune its properties as a chiral auxiliary or ligand. The goal is often to enhance the stereoselectivity of a reaction, which is typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.).

Key areas for modification include:

The N-Substituent: Replacing the single benzyl group with a bulkier group, such as a second benzyl group to form a dibenzylamino derivative, can significantly increase steric hindrance around the nitrogen and the chiral center. acs.org This increased steric bulk can create a more defined chiral pocket, forcing incoming reactants to approach from a specific trajectory and thereby increasing the stereoselectivity of the reaction. acs.org